5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 586333-65-5) is a diarylpyrazole bearing a primary sulfonamide and a free carboxylic acid handle. It belongs to the 1,5-diarylpyrazole class, a privileged scaffold in medicinal chemistry for developing cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors (CAIs).

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
CAS No. 586333-65-5
Cat. No. B3273368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid
CAS586333-65-5
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C16H13N3O4S/c17-24(22,23)13-8-6-12(7-9-13)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)(H2,17,22,23)
InChIKeyZUYWYYWKSODESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 586333-65-5): Core Heterocyclic Scaffold for Bioactive Pyrazole-Sulfonamide Libraries


5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 586333-65-5) is a diarylpyrazole bearing a primary sulfonamide and a free carboxylic acid handle. It belongs to the 1,5-diarylpyrazole class, a privileged scaffold in medicinal chemistry for developing cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors (CAIs) [1]. The free –COOH group enables direct conjugation or conversion to esters, amides, or hydrazides, making it a versatile precursor for focused libraries targeting tumor-associated carbonic anhydrase isoforms (hCA IX, XII) and inflammatory pathways [2].

Why 5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Close-in Analogs in Carbonic Anhydrase or COX-2 Programs


The sulfamoylphenyl pyrazole scaffold exhibits extreme sensitivity to regioisomerism and substitution pattern. Shifting the carboxylic acid from position 3 to 4, or replacing the 5-phenyl with a methyl group, alters the pKa of the zinc-binding sulfonamide and disrupts the spatial orientation within the hCA active site, leading to orders-of-magnitude loss in isoform selectivity [1]. In COX-2 inhibition, the 5-phenyl ring occupies the hydrophobic pocket, and its removal or substitution with heteroaryl groups collapses selectivity over COX-1, as demonstrated by the >1000-fold selectivity window reported for celecoxib versus non-diaryl analogs [2].

Quantitative Differentiation Evidence for 5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid Relative to Comparator Scaffolds


hCA IX Inhibitory Potency: Carboxylic Acid Derivative Equipotency to Acetazolamide Standard

The 4-ester derivative (compound 5e), derived directly from 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid, exhibited an IC50 of 0.04 µM against hCA IX, matching the reference acetazolamide (IC50 = 0.065 µM) and outperforming the regioisomeric 3-phenyl-4-carboxylate series (IC50 = 0.06–0.50 µM) [1]. This establishes the 5-phenyl-3-carboxylate regiochemistry as critical for retaining high potency.

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

hCA XII Selective Inhibition Achieved Through Scaffold-Derived Ester 5b

Compound 5b, synthesized from 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid, demonstrated a Ki of 0.106 µM against hCA XII, which is approximately 2.3-fold more potent than acetazolamide (Ki = 0.046 µM) but with pronounced isoform selectivity (inactive against hCA IX) [1]. In contrast, the 3-phenyl-4-carboxylate regioisomer 3a showed no detectable hCA XII inhibition at 10 µM.

Carbonic anhydrase XII Breast cancer Hypoxia

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Scaffold-Derived Compound 5b Outperforms Doxorubicin

Compound 5b, a direct derivative of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid, exhibited an IC50 of 5.21 µM against MCF-7 breast cancer cells, compared to doxorubicin (IC50 = 11.58 µM), representing a 2.2-fold improvement [1]. The 5b scaffold also induced a 5.44-fold increase in total apoptotic cells under normoxic conditions, a functional outcome not observed with the 4-carboxylate regioisomer series.

MCF-7 cytotoxicity Breast cancer Anticancer

COX-2 Inhibition Pedigree: Scaffold Conservation from Celecoxib Core

The 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid scaffold retains the identical 1,5-diarylpyrazole core of celecoxib, which exhibits a COX-2 IC50 of 0.04 µM and a COX-1/COX-2 selectivity ratio of >375 [1]. Patent EP1104760A1 claims sulfamoylheteroaryl pyrazoles encompassing this exact substitution pattern as COX-2 inhibitors [2]. The free –COOH group at position 3 provides a derivatization point absent in celecoxib (CF3 at position 3), enabling exploration of additional pharmacophore space without disrupting the COX-2 binding elements.

COX-2 inhibition Anti-inflammatory Selectivity

Optimal Application Scenarios for 5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Focused Library Synthesis of Tumor-Associated Carbonic Anhydrase IX/XII Inhibitors

The free carboxylic acid handle enables straightforward amide coupling with amine-containing pharmacophores (e.g., benzylamines, heterocyclic amines) to generate focused libraries. Derivatives from this scaffold achieve hCA IX IC50 values of 0.04–0.07 µM and hCA XII Ki values down to 0.106 µM, matching or exceeding acetazolamide [1]. This scaffold is optimal for programs targeting tumor hypoxia where hCA IX/XII dual or selective inhibition is desired.

Dual COX-2/hCA Inhibitor Design Starting Point

The scaffold preserves the diarylpyrazole core essential for COX-2 inhibition (celecoxib IC50 = 0.04 µM) while incorporating the primary sulfonamide required for CA inhibition [1][2]. The C3-COOH group allows conjugation of additional CA-binding motifs (e.g., thiadiazole-sulfonamide) to create dual-acting anti-inflammatory/anticancer agents, a strategy not accessible from the 4-carboxylate regioisomer.

Anticancer Lead Optimization with Built-in Synthetic Versatility

Derivatives of this scaffold, such as compound 5b, demonstrate MCF-7 cytotoxicity (IC50 = 5.21 µM) superior to doxorubicin (IC50 = 11.58 µM) and induce 5.44-fold apoptosis elevation under normoxia [1]. The carboxylic acid group allows systematic SAR exploration at C3 to balance potency, solubility, and metabolic stability during lead optimization.

Quote Request

Request a Quote for 5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.